
Ubrogepant
Übersicht
Beschreibung
Ubrogepant ist ein kleinmolekularer Antagonist des Calcitonin-Gen-verwandten Peptidrezeptors. Er wird hauptsächlich zur akuten Behandlung von Migräne mit oder ohne Aura bei Erwachsenen eingesetzt . This compound ist das erste Medikament seiner Klasse, das für diesen Zweck zugelassen ist .
Herstellungsmethoden
This compound wird durch eine Reihe von chemischen Reaktionen unter Verwendung verschiedener Reagenzien und Bedingungen synthetisiert. Der Prozess beinhaltet die Verwendung von Lösungsmitteln wie Acetonitril und Wasser und umfasst Schritte wie das Trocknen unter Vakuum .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind essentiell für die Modifizierung der funktionellen Gruppen innerhalb des Moleküls.
Substitutionsreaktionen: Häufig verwendete Reagenzien sind Halogene und andere Nucleophile.
Hauptprodukte: Das Hauptprodukt ist this compound selbst, aber während seiner Synthese werden verschiedene Zwischenprodukte gebildet.
Wissenschaftliche Forschungsanwendungen
Ubrogepant hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um Antagonisten des Calcitonin-Gen-verwandten Peptidrezeptors zu untersuchen.
Biologie: Die Forschung konzentriert sich auf seine Interaktion mit biologischen Pfaden, die an der Migräne-Pathophysiologie beteiligt sind.
Industrie: Es wird unter dem Markennamen Ubrelvy zur therapeutischen Verwendung hergestellt und vermarktet.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität des Calcitonin-Gen-verwandten Peptidrezeptors blockiert, der an der Migräne-Pathogenese beteiligt ist . Diese Hemmung verhindert die Vasodilatation und die nozizeptive Transmission, die zu den Migränesymptomen beitragen .
Wirkmechanismus
Target of Action
Ubrogepant primarily targets the calcitonin gene-related peptide receptor (CGRP) . CGRP is a potent endogenous vasodilator and a mediator of pain signal transmission when trigeminal sensory nerve fibers are stimulated .
Mode of Action
This compound is a potent antagonist of the CGRP receptor . It competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to amplify and perpetuate migraine headache pain . This ultimately terminates the headache .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the CGRP signaling pathway . By blocking the CGRP receptor, this compound inhibits the CGRP signaling pathway, which plays a crucial role in the pathophysiology of migraines .
Pharmacokinetics
This compound is rapidly absorbed and widely distributed to tissues . It is primarily metabolized by the liver via the **CYP3A4
Biochemische Analyse
Biochemical Properties
Ubrogepant functions by antagonizing the CGRP receptor, a key player in migraine pathophysiology . It competes with CGRP for binding to its receptor, thereby inhibiting the downstream effects of CGRP signaling . This interaction prevents the amplification and perpetuation of migraine headache pain . This compound interacts with the CGRP receptor, a G-protein-coupled receptor, and inhibits its activity, which is crucial for its therapeutic effects .
Cellular Effects
This compound exerts its effects on various cell types involved in migraine pathogenesis, particularly neurons and vascular cells . By blocking CGRP receptors, this compound reduces the vasodilation and inflammation associated with migraine attacks . This inhibition of CGRP signaling also impacts cell signaling pathways, reducing the release of pro-inflammatory cytokines and other mediators involved in migraine . Additionally, this compound influences gene expression related to inflammatory responses and pain perception .
Molecular Mechanism
At the molecular level, this compound binds to the CGRP receptor with high affinity, preventing CGRP from activating the receptor . This binding inhibits the receptor’s ability to trigger downstream signaling pathways that lead to migraine symptoms . This compound’s mechanism involves competitive inhibition, where it effectively blocks CGRP from exerting its effects on the receptor . This inhibition reduces the activation of adenylate cyclase and subsequent cyclic AMP (cAMP) production, which are critical steps in CGRP-mediated signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time . Studies have shown that its effects on CGRP receptor inhibition are sustained, leading to prolonged relief from migraine symptoms . This compound’s stability in various formulations ensures consistent therapeutic outcomes . Long-term studies have indicated that this compound does not degrade significantly over time, maintaining its effectiveness in both in vitro and in vivo models .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Lower doses effectively inhibit CGRP receptor activity, providing relief from migraine symptoms without significant adverse effects . Higher doses may lead to increased efficacy but also a higher risk of adverse effects . Studies in rhesus monkeys have shown a dose-dependent inhibition of CGRP-mediated responses, indicating a predictable pharmacokinetic-pharmacodynamic relationship .
Metabolic Pathways
This compound is primarily metabolized by cytochrome P450 (CYP) 3A4 . The major metabolic pathways involve oxidation and glucuronidation, leading to the formation of inactive metabolites . This compound is eliminated mainly via the biliary/fecal route, with a minor portion excreted through the renal route . The involvement of CYP3A4 in its metabolism suggests potential interactions with other drugs metabolized by the same enzyme .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It has a high affinity for the CGRP receptor, allowing it to effectively reach and bind to its target sites . This compound’s distribution is influenced by its lipophilicity, enabling it to cross cell membranes and reach intracellular targets . Its transport and distribution are critical for its therapeutic efficacy in treating migraines .
Subcellular Localization
This compound’s subcellular localization is primarily at the CGRP receptors on the cell surface . It does not require specific targeting signals or post-translational modifications for its activity . By binding to the CGRP receptors on the cell membrane, this compound effectively inhibits CGRP-mediated signaling pathways . This localization is essential for its role in preventing migraine symptoms .
Vorbereitungsmethoden
Ubrogepant is synthesized through a series of chemical reactions involving various reagents and conditions. The process includes the use of solvents like acetonitrile and water, and involves steps such as drying under vacuum .
Analyse Chemischer Reaktionen
Ubrogepant undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential in modifying the functional groups within the molecule.
Substitution Reactions: Common reagents used include halogens and other nucleophiles.
Major Products: The primary product is this compound itself, but various intermediates are formed during its synthesis.
Vergleich Mit ähnlichen Verbindungen
Ubrogepant wird mit anderen Antagonisten des Calcitonin-Gen-verwandten Peptidrezeptors verglichen, wie zum Beispiel:
Rimegepant: Ein weiterer oral verabreichter kleinmolekularer Antagonist, der zur Migränebehandlung eingesetzt wird.
Atogepant: Ähnlich in seiner Funktion, aber zur präventiven Behandlung von Migräne eingesetzt.
Monoklonale Antikörper: Wie Erenumab, Fremanezumab und Galcanezumab, die den gleichen Pfad angreifen, aber zur präventiven Behandlung eingesetzt werden.
This compound ist einzigartig in seiner Klasse, da es der erste oral verabreichte Antagonist des Calcitonin-Gen-verwandten Peptidrezeptors ist, der zur akuten Behandlung von Migräne zugelassen ist .
Eigenschaften
IUPAC Name |
(3S)-N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26F3N5O3/c1-16-20(17-6-3-2-4-7-17)11-22(26(39)37(16)15-29(30,31)32)35-25(38)19-10-18-12-28(13-23(18)34-14-19)21-8-5-9-33-24(21)36-27(28)40/h2-10,14,16,20,22H,11-13,15H2,1H3,(H,35,38)(H,33,36,40)/t16-,20-,22+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOOFTLHJSMHLN-ZQHRPCGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160178 | |
| Record name | Ubrogepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Ubrogepant is a potent antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to amplify and perpetuate migraine headache pain, ultimately terminating the headache. | |
| Record name | Ubrogepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15328 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1374248-77-7 | |
| Record name | Ubrogepant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374248-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubrogepant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374248777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubrogepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15328 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ubrogepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UBROGEPANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD0O8X2QJR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


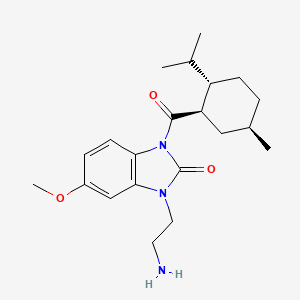

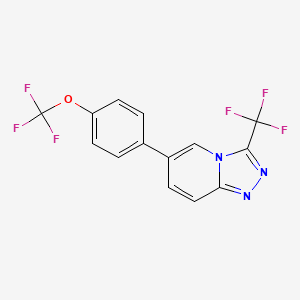

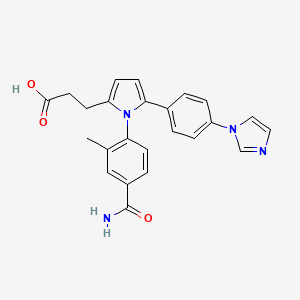
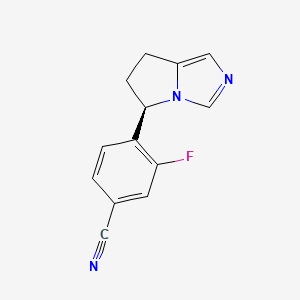
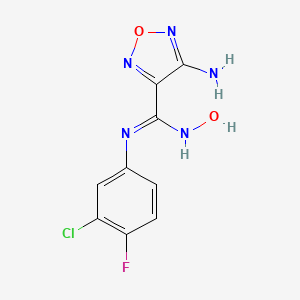


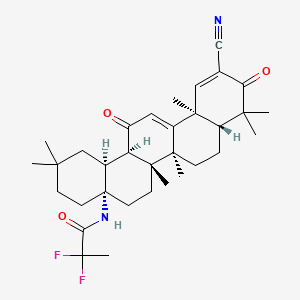


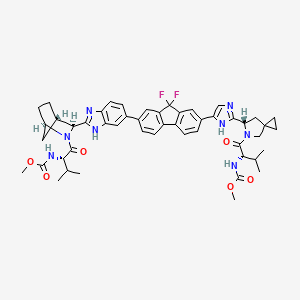
![(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B612247.png)
